

inter-laboratory proficiency testing for PCB 180 analysis

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Compound of Interest

Compound Name: 2,2',3,3',4,5,5'-
Heptachlorobiphenyl

CAS No.: 52663-74-8

Cat. No.: B1596655

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Inter-Laboratory Proficiency Testing for PCB 180 Analysis: A Comprehensive Comparison Guide Evaluating Analytical Platforms and Sample Preparation Workflows for ISO/IEC 17025 Compliance

Executive Summary

Proficiency testing (PT) is the ultimate crucible for analytical laboratories, serving as the primary mechanism to demonstrate competence and maintain ISO/IEC 17025 accreditation. For persistent organic pollutants (POPs), PCB 180 (2,2',3,4,4',5,5'-Heptachlorobiphenyl) is a critical non-dioxin-like indicator congener (part of the ICES-6). Due to its high degree of chlorination and extreme lipophilicity, it heavily bioaccumulates in fatty matrices, demanding rigorous extraction and high-selectivity instrumental analysis.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Magnetic Sector (HRGC-HRMS) against Triple Quadrupole (GC-MS/MS) platforms, evaluate manual versus automated cleanup workflows, and provide a self-validating protocol for achieving satisfactory PT Z-scores.

The Role of PCB 180 in Proficiency Testing

In inter-laboratory PT schemes (e.g., FAPAS, KWR), laboratories are evaluated on their ability to accurately quantify PCB 180 in complex matrices such as cod liver oil, river sediment, or animal fat[1]. Regulatory frameworks, such as the European Union Commission Regulation (EU) 2017/644, mandate continuous successful participation in inter-laboratory studies to prove laboratory proficiency for official food and feed controls[2]. Accurate quantification relies heavily on resolving co-eluting congeners (e.g., PCB 193) and overcoming lipid-induced matrix suppression.

Analytical Platform Comparison: The Hierarchy of Selectivity

Historically, EPA Method 1668C established HRGC-HRMS as the gold standard for congener-specific PCB analysis[3]. However, advancements in collision-cell technology have elevated GC-MS/MS as a highly viable, high-throughput alternative.

- HRGC-HRMS (Magnetic Sector): Provides ultimate sensitivity (sub-pg/L or ppq levels) and mass resolution ($\geq 10,000$). It is the definitive reference method for establishing PT assigned values. However, it requires significant capital investment and highly specialized operators[3].
- GC-MS/MS (Triple Quadrupole): Utilizes Multiple Reaction Monitoring (MRM) to isolate the target analyte. By selecting specific precursor-to-product ion transitions (e.g., m/z 394 \rightarrow 324 for heptachlorobiphenyls), it achieves comparable selectivity to HRMS without the need for high mass resolution[4]. The EU now explicitly permits GC-MS/MS for the confirmatory analysis of non-dioxin-like PCBs[2].

Table 1: Comparative Performance Metrics for PCB 180 Analysis

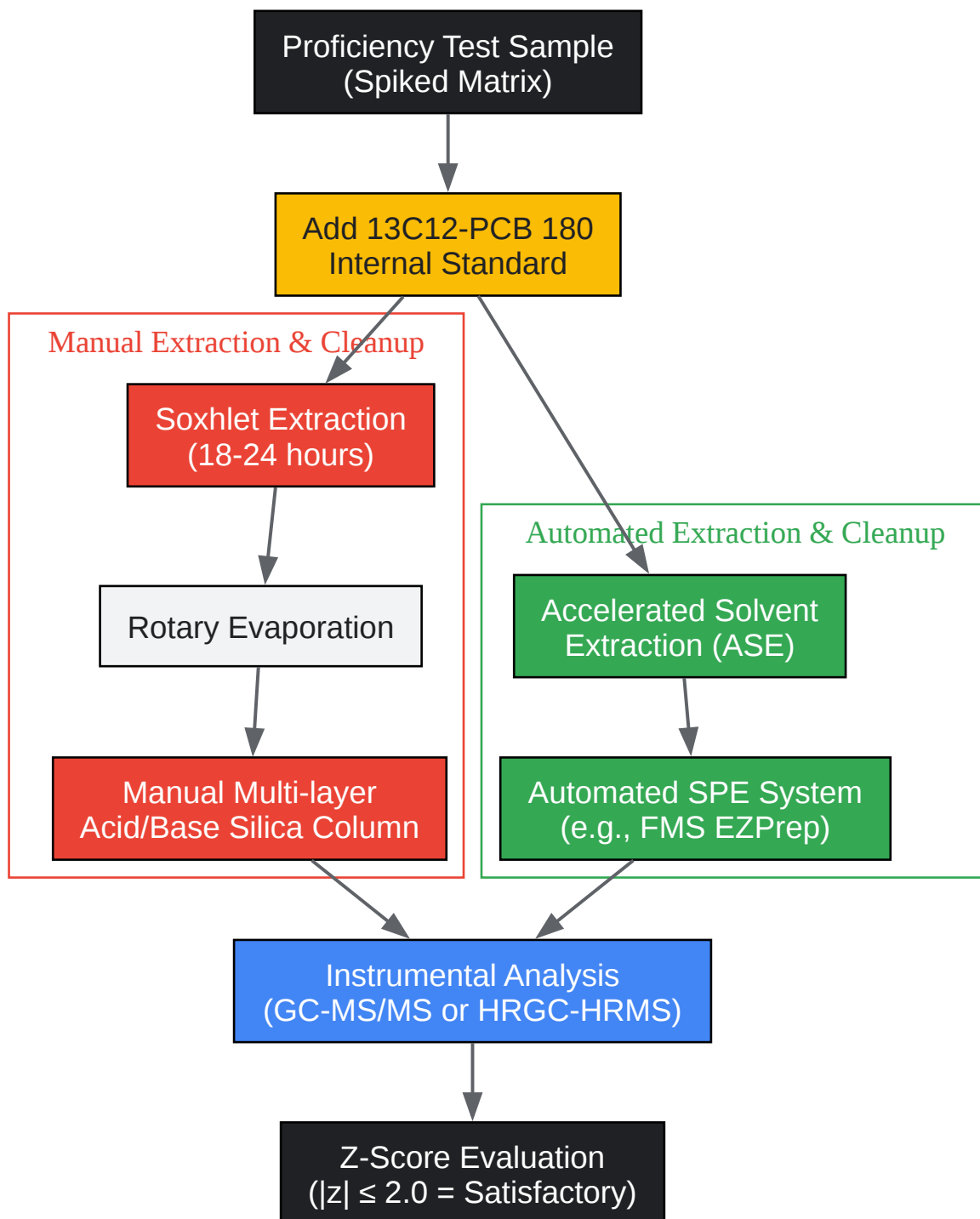
Metric	HRGC-HRMS (Magnetic Sector)	GC-MS/MS (Triple Quadrupole)	Causality / Impact on PT Performance
Selectivity Mechanism	High Mass Resolution ($\geq 10,000$)	MRM Transitions (Collision Induced Dissociation)	Both effectively eliminate isobaric lipid interferences, securing accurate Z- scores.
Instrumental LOQ	<0.01 pg on-column	0.05–0.1 pg on- column	HRMS is superior for ultra-trace environmental water; MS/MS is sufficient for food/feed PTs.
Capital Investment	Very High (>\$400k)	Moderate (~\$150k– \$200k)	MS/MS allows broader adoption for routine contract testing laboratories.
PT Z-Score Reliability	Exceptional (Reference Standard)	Excellent (EU Confirmatory Approved)	When paired with isotope dilution, both platforms consistently yield \$

Sample Preparation Workflows: Mitigating Matrix Effects

In PT rounds involving lipid-rich matrices, inadequate cleanup leads to source fouling, retention time shifts, and ultimately, a failing Z-score.

- **Manual Multi-Layer Silica Gel:** The traditional approach utilizing sequential layers of acid-modified, base-modified, and neutral silica. While effective, it is labor-intensive, consumes large volumes of solvent, and is prone to human error and variable procedural blanks.
- **Automated SPE / Semi-Automated Cleanup:** Systems utilizing pre-packaged, certified columns (acidic silica, basic alumina) in a closed, pressurized system (e.g., FMS EZPrep).
Causality: This approach standardizes flow rates, drastically reduces cross-contamination,

and ensures all 209 PCBs are collected in a single fraction with high recovery, thereby tightening the standard deviation in PT results[5].



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Workflow comparison: Manual vs. Automated Sample Preparation for PCB 180 PT Analysis.

Step-by-Step Protocol: A Self-Validating Isotope Dilution Workflow

To guarantee a satisfactory PT result, the analytical protocol must be a self-validating system. This is achieved through Isotope Dilution Mass Spectrometry (IDMS), the core mechanism mandated by EPA Method 1668C[3]. By spiking the sample with a $^{13}\text{C}_{12}$ -labeled PCB 180 standard before extraction, any physical loss during cleanup or ion suppression during analysis is automatically mathematically corrected.

Step 1: Sample Aliquoting & Spiking Weigh a precise aliquot of the PT matrix (e.g., 2.0 g of fish oil). Spike with a known concentration of $^{13}\text{C}_{12}$ -labeled PCB 180 internal standard. Causality: Early addition ensures the labeled standard undergoes the exact same chemical partitioning and physical losses as the native analyte, creating an internal calibration mechanism.

Step 2: Extraction Extract the lipid/organic fraction using Accelerated Solvent Extraction (ASE) with Hexane/Dichloromethane (1:1 v/v) at elevated temperature and pressure.

Step 3: Destructive Cleanup Pass the extract through a high-capacity acidified silica column (44% H_2SO_4 w/w). Causality: The strong acid oxidizes and degrades bulk lipids and biogenic macromolecules. Because the biphenyl rings of PCBs are highly stable and resistant to acid hydrolysis, they pass through intact, effectively isolating the target from the matrix[5].

Step 4: Concentration & Recovery Standard Addition Concentrate the extract to a final volume of 20 μL under a gentle stream of high-purity nitrogen. Add a $^{13}\text{C}_{12}$ -labeled recovery standard (e.g., $^{13}\text{C}_{12}$ -PCB 138). Causality: The recovery standard allows the analyst to calculate the absolute extraction efficiency of the internal standard. While the IDMS method corrects for losses, a recovery below 30% indicates a critical failure in the cleanup process that must be investigated.

Step 5: Instrumental Analysis Inject 1 μL onto a GC-MS/MS or HRGC-HRMS equipped with an SPB-Octyl or DB-5MS capillary column. Quantify native PCB 180 using the relative response factor (RRF) generated from the multi-point calibration curve[3].

Data Interpretation: Navigating PT Results

In proficiency testing, laboratory performance is evaluated using the Z-score:

$$Z = \frac{x - x_a}{\sigma_p}$$

Where x is your reported value, x_a is the assigned (consensus) value, and σ_p is the standard deviation for proficiency assessment.

- $|Z| \leq 2.0$ (Satisfactory): The isotope dilution workflow described above typically yields Z-scores well within this range due to its inherent self-correction.
- $2.0 < |Z| < 3.0$ (Questionable): Often indicates a slight calibration bias or minor co-elution issues (e.g., failure to resolve PCB 180 from PCB 193 on certain stationary phases).
- $|Z| \geq 3.0$ (Unsatisfactory): Usually points to a systemic error: incorrect standard preparation, severe matrix suppression exceeding the linear dynamic range, or fundamental calculation errors.

References

- Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS | U.S. Environmental Protection Agency (EPA) |
- Commission Regulation (EU) 2017/644 laying down methods of sampling and analysis for the control of levels of dioxins, dioxin-like PCBs and non-dioxin-like PCBs in certain foodstuffs | European Union (EUR-Lex) |
- Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples | Thermo Fisher Scientific |
- EPA 1668C Semi-Automated Cleanup of Persistent Organic Pollutants in Sample Extracts | FMS, Inc. |
- Fapas QC Material Data Sheet T0694QC (Cod Liver Oil) | Fera Science Ltd. (Fapas) |

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- [1. fapas.com](https://www.fapas.com) [fapas.com]
- [2. eur-lex.europa.eu](https://eur-lex.europa.eu) [eur-lex.europa.eu]
- [3. epa.gov](https://www.epa.gov) [epa.gov]
- [4. documents.thermofisher.com](https://documents.thermofisher.com) [documents.thermofisher.com]
- [5. fms-inc.com](https://www.fms-inc.com) [fms-inc.com]
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